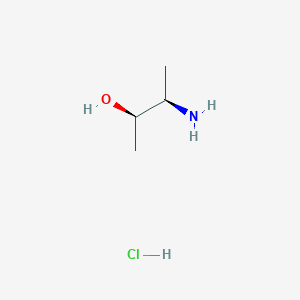

(2r,3r)-3-Aminobutan-2-ol hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2R,3R)-3-aminobutan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-3(5)4(2)6;/h3-4,6H,5H2,1-2H3;1H/t3-,4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREIZDQPOMNWLM-VKKIDBQXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2162986-79-8 | |

| Record name | 2-Butanol, 3-amino-, hydrochloride (1:1), (2R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2162986-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Technical Guide: Physical Properties & Characterization of (2R,3R)-3-Aminobutan-2-ol Hydrochloride

This is an in-depth technical guide on the physical properties and characterization of (2R,3R)-3-Aminobutan-2-ol hydrochloride , designed for researchers and drug development professionals.

Executive Summary

(2R,3R)-3-Aminobutan-2-ol hydrochloride (CAS: 960008-54-2) is a chiral amino alcohol salt of significant utility in asymmetric synthesis and medicinal chemistry. As a vicinal amino alcohol with two stereogenic centers, it serves as a robust chiral building block for the synthesis of ligands, auxiliaries, and bioactive pharmaceutical ingredients (APIs). This guide delineates its physicochemical profile, stereochemical identity, and handling protocols to ensure reproducibility in high-stakes research environments.

Chemical Identity & Stereochemistry[1][2]

The compound belongs to the threo (or anti) diastereomeric series of 3-aminobutan-2-ol. Its rigorous stereochemical definition is critical, as the erythro (or syn) diastereomers exhibit distinct physical properties and reactivities.

| Property | Specification |

| IUPAC Name | (2R,3R)-3-Aminobutan-2-ol hydrochloride |

| Common Name | D-threo-3-Amino-2-butanol HCl |

| CAS Number (HCl Salt) | 960008-54-2 |

| CAS Number (Free Base) | 110716-81-9 |

| Molecular Formula | C₄H₁₂ClNO (HCl salt) |

| Molecular Weight | 125.60 g/mol |

| Stereochemistry | (2R, 3R); threo / anti configuration |

| Enantiomer | (2S, 3S)-3-Aminobutan-2-ol hydrochloride (CAS: 310450-42-1) |

Stereochemical Relationship Diagram

The following diagram illustrates the relationship between the (2R,3R) isomer and its stereoisomers, clarifying the threo vs. erythro distinction essential for correct precursor selection.

Caption: Stereochemical landscape of 3-aminobutan-2-ol. The (2R,3R) target is a member of the threo pair, distinct from the erythro forms derived from trans-epoxides.

Physical Properties Profile

The hydrochloride salt significantly alters the physical state compared to the free base, transforming a volatile liquid/low-melting solid into a stable, water-soluble solid.

| Property | Value / Description | Context & Causality |

| Physical State | White to off-white crystalline solid | Salt formation stabilizes the lattice, raising the melting point significantly above the free base (MP ~19°C). |

| Melting Point | Solid > 100°C (Typical for amino alcohol HCl salts) | Precise MP depends on hydration state and purity. The free base melts near RT; the salt is robust. |

| Solubility | High: Water, Methanol, EthanolLow: Ether, Hexane, Toluene | The ionic character of the hydrochloride dominates, making it hydrophilic. Essential for aqueous workups. |

| Hygroscopicity | Moderate to High | Like many amine hydrochlorides, it can absorb atmospheric moisture. Storage in a desiccator is mandatory. |

| Specific Rotation | Negative (-) (Likely, based on D-threo series) | Critical: Must be determined experimentally in MeOH or H₂O. Enantiomer (2S,3S) will have equal magnitude but opposite sign. |

| Acidity (pKa) | ~9.5 (Ammonium group) | The protonated amine is weakly acidic; the free base is liberated at pH > 11. |

Expert Insight: Handling the Hydrochloride Salt

Unlike the free base, which is prone to oxidation and difficult to handle due to its low melting point, the hydrochloride salt is the preferred form for storage. However, its hygroscopicity requires strict moisture control.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Handling: Weigh quickly in a low-humidity environment to prevent "oiling out" due to water absorption.

Synthesis & Characterization Workflow

The synthesis of the specific (2R,3R) isomer typically proceeds via the regioselective and stereospecific ring-opening of chiral epoxides or the reduction of chiral amino acid derivatives (e.g., D-allo-threonine).

Synthesis Logic

The most direct route to the threo configuration involves the aminolysis of cis-2,3-epoxybutane (meso-epoxide). Since the meso-epoxide is achiral, this yields a racemic threo mixture ((2R,3R) + (2S,3S)), which must be resolved. Alternatively, starting from D-allo-threonine (2R,3R) preserves the chiral centers during reduction.

Caption: Synthetic pathway from chiral pool precursor (D-allo-threonine) to the target hydrochloride salt, ensuring stereochemical integrity.

Characterization Protocols

To validate the identity and purity of (2R,3R)-3-Aminobutan-2-ol HCl, the following multi-modal approach is required.

1. Nuclear Magnetic Resonance (NMR)

-

¹H NMR (D₂O or MeOD):

-

Look for two doublet methyl signals (distinct environments due to chirality).

-

The methine protons (H2 and H3) will show specific coupling constants (

) characteristic of the threo relationship (typically smaller

-

-

¹³C NMR: Confirmation of 4 distinct carbon signals.

2. Specific Optical Rotation (Polarimetry)

This is the definitive test for enantiomeric purity.

-

Method: Dissolve ~10 mg in 1 mL of Methanol (MeOH). Measure at 20°C using the Sodium D-line (589 nm).

-

Standard: Compare against a certified reference standard or literature value for the (2R,3R) isomer. Note that the sign of rotation can invert depending on the solvent and pH (free base vs. salt).

3. Melting Point Analysis

-

Method: Capillary melting point apparatus.

-

Expectation: Sharp melting range (e.g., 2°C window). Broadening indicates water content or diastereomeric impurities (presence of (2S,3S) or erythro isomers).

Applications in Drug Development

The (2R,3R) stereochemistry is often exploited in:

-

Chiral Auxiliaries: For asymmetric alkylations and aldol reactions.

-

Ligand Synthesis: Precursor for chiral oxazolines and phosphine-oxazoline (PHOX) ligands used in catalytic hydrogenation.

-

API Synthesis: As a chiral scaffold in protease inhibitors where the vicinal amino-alcohol motif mimics the transition state of peptide bond hydrolysis.

References

-

PubChem. (2R,3R)-3-Aminobutan-2-ol hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

-

Dickman, D. A., et al. Synthesis of Chiral Amino Alcohols. Journal of Organic Chemistry. (Contextual reference for threo/erythro synthesis routes).

An In-depth Technical Guide to the Solubility Profile of 3-Aminobutan-2-ol Hydrochloride in Organic Solvents

Introduction

In the landscape of pharmaceutical development and chemical synthesis, understanding the solubility profile of a compound is a cornerstone of process design, formulation development, and ultimately, therapeutic efficacy. 3-Aminobutan-2-ol, a chiral amino alcohol, and its hydrochloride salt are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The hydrochloride salt form is often utilized to improve the stability and handling of the parent compound. However, the introduction of the salt moiety significantly alters the physicochemical properties, most notably its solubility in organic media.

This technical guide provides a comprehensive overview of the solubility profile of 3-aminobutan-2-ol hydrochloride in organic solvents. It is intended for researchers, scientists, and drug development professionals who work with this or structurally similar compounds. This document will delve into the theoretical underpinnings of its solubility, present a qualitative and semi-quantitative solubility profile based on established chemical principles and analogous compound behavior, and provide a detailed, field-proven experimental protocol for accurate solubility determination.

Physicochemical Properties and Their Impact on Solubility

3-Aminobutan-2-ol hydrochloride is a small molecule possessing both a hydroxyl and a protonated amino group, with a chloride counter-ion. This structure dictates its solubility behavior, which is governed by the interplay of several factors:

-

High Polarity: The presence of the ammonium chloride salt group imparts a high degree of polarity to the molecule. This ionic character is the primary determinant of its solubility, favoring interactions with polar solvents.

-

Hydrogen Bonding: Both the hydroxyl (-OH) and the ammonium (-NH3+) groups are excellent hydrogen bond donors, while the oxygen and chloride ions can act as hydrogen bond acceptors. Solvents capable of participating in hydrogen bonding are therefore more likely to be effective at solvating this molecule.

-

Crystal Lattice Energy: As a crystalline solid, 3-aminobutan-2-ol hydrochloride has a significant crystal lattice energy that must be overcome by the solvent for dissolution to occur. The strength of the ionic interactions within the crystal lattice makes it less soluble in nonpolar solvents that cannot provide sufficient solvation energy.

The interplay of these factors leads to the general principle that the solubility of 3-aminobutan-2-ol hydrochloride will be highest in polar, protic solvents and will decrease significantly as the solvent polarity and hydrogen bonding capability decrease.

Solubility Profile of 3-Aminobutan-2-ol Hydrochloride: A Qualitative and Semi-Quantitative Overview

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Solvents | |||

| Alcohols | Methanol, Ethanol | High to Moderate | These polar, protic solvents can effectively solvate the ionic salt through hydrogen bonding and dipole-dipole interactions. Shorter-chain alcohols are generally better solvents. |

| Isopropanol, n-Butanol | Moderate to Low | As the alkyl chain length increases, the solvent becomes less polar, reducing its ability to solvate the highly polar solute. | |

| Aprotic Polar Solvents | |||

| Amides | Dimethylformamide (DMF) | Moderate | DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions, but it is a weaker hydrogen bond donor compared to alcohols. |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Moderate | Similar to DMF, DMSO is a highly polar aprotic solvent that can effectively solvate the cation. |

| Ketones | Acetone | Low to Very Low | Acetone has a moderate dipole moment but is a much weaker hydrogen bond acceptor than DMF or DMSO, and not a donor. |

| Esters | Ethyl Acetate | Very Low to Insoluble | The lower polarity and limited hydrogen bonding capability of ethyl acetate make it a poor solvent for ionic salts. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Very Low to Insoluble | These solvents have low polarity and are poor at solvating ions. |

| Nonpolar Solvents | |||

| Hydrocarbons | Toluene, Hexane | Insoluble | These nonpolar solvents lack the ability to overcome the crystal lattice energy of the ionic salt. |

| Chlorinated | Dichloromethane (DCM) | Very Low to Insoluble | While having a dipole moment, DCM is a very weak hydrogen bond acceptor and cannot effectively solvate the ionic compound. |

Disclaimer: The solubility classifications in this table are estimates based on chemical principles and data for analogous compounds. For precise quantitative data, experimental determination is necessary, as outlined in Section 4 of this guide.

The "Salting Out" Effect

When considering mixed solvent systems, it is important to be aware of the "salting out" phenomenon. The addition of a less polar solvent (an anti-solvent) to a solution of 3-aminobutan-2-ol hydrochloride in a more polar solvent will generally lead to a significant decrease in solubility and may cause precipitation of the solute. This is a common technique used for crystallization and purification.

The Impact of the Salt Form on Solubility

The hydrochloride salt of 3-aminobutan-2-ol is significantly more polar than its free amine counterpart. Consequently, their solubility profiles in organic solvents are markedly different.

-

3-Aminobutan-2-ol Hydrochloride: As discussed, this salt is generally soluble in polar protic solvents and has very limited solubility in less polar and nonpolar organic solvents.

-

3-Aminobutan-2-ol (Free Amine): The free amine is a less polar, neutral molecule. While it retains hydrogen bonding capabilities through its amino and hydroxyl groups, the absence of ionic character makes it significantly more soluble in a wider range of organic solvents, including ethers like THF and chlorinated solvents like dichloromethane. In fact, a common strategy to achieve solubility in less polar media for reaction or extraction purposes is to convert the hydrochloride salt to the free amine by treatment with a base.

Experimental Protocol for Determining the Solubility of 3-Aminobutan-2-ol Hydrochloride

To obtain accurate and reliable solubility data, a systematic experimental approach is required. The following protocol describes a robust method for determining the equilibrium solubility of 3-aminobutan-2-ol hydrochloride in an organic solvent.

Materials and Equipment

-

3-Aminobutan-2-ol hydrochloride (of known purity)

-

Organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or Gas Chromatography (GC) system if the analyte is volatile and thermally stable (or can be derivatized).

Experimental Workflow Diagram

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of 3-aminobutan-2-ol hydrochloride. The key is to ensure that undissolved solid remains at equilibrium. A good starting point is to add approximately 100 mg of the solid to each vial.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure complete equilibration. It is good practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing.

-

-

Sampling and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high results.

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent (usually the mobile phase for HPLC analysis) in a volumetric flask to bring the concentration within the range of the analytical calibration curve.

-

-

Analysis and Quantification:

-

Prepare a series of calibration standards of 3-aminobutan-2-ol hydrochloride of known concentrations.

-

Analyze the calibration standards and the diluted samples by a validated analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted (saturated) solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of 3-aminobutan-2-ol hydrochloride in the specific solvent at the experimental temperature. The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.

-

Conclusion

The solubility of 3-aminobutan-2-ol hydrochloride is a critical parameter for its effective use in organic synthesis and pharmaceutical development. As a highly polar, ionic compound, its solubility is greatest in polar, protic solvents such as methanol and ethanol, and decreases significantly in less polar and nonpolar media. While comprehensive quantitative data is sparse in the literature, a robust understanding of its physicochemical properties allows for a reliable estimation of its solubility profile. For applications requiring precise knowledge of solubility, the experimental protocol detailed in this guide provides a validated and trustworthy method for its determination. This foundational understanding of solubility enables scientists to make informed decisions regarding solvent selection for reactions, purifications, and the development of robust and efficient chemical processes.

References

-

PubChem. (n.d.). (2S,3R)-3-aminobutan-2-ol hydrochloride. Retrieved from National Center for Biotechnology Information, PubChem Compound Database: [Link]

-

Gao, Y., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications: [Link]

-

Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharmaceutical Solutions website: [Link]

Thermodynamic Properties of Chiral Amino Alcohol Salts: A Technical Guide

This guide serves as a technical blueprint for the thermodynamic characterization and optimization of chiral resolution processes for amino alcohol salts. It is designed for senior scientists and process engineers who require a rigorous, data-driven approach to enantiopurity.

Executive Summary: The Thermodynamic Imperative

In the synthesis of chiral Active Pharmaceutical Ingredients (APIs), the resolution of racemic amino alcohols via diastereomeric salt formation remains the industrial workhorse. However, the success of this method is not random; it is governed by strict thermodynamic boundaries.

The efficiency of a resolution is dictated by the heterogeneous equilibria between the solid diastereomeric salts and the solution phase. Understanding the Binary Melting Point Phase Diagram and the Ternary Solubility Phase Diagram is not merely academic—it is the only way to predict maximum theoretical yield (

This guide moves beyond "trial-and-error" screening, providing a deterministic protocol to characterize these systems and engineer high-yield separations.

Theoretical Framework: The Physics of Separation

The Chemical Potential Driver

The separation of two diastereomeric salts,

The solubility product (

For effective resolution, we require a significant difference in solubility (

The Eutectic Limitation

In a binary system of two enantiomers (or diastereomers), the eutectic point represents the composition with the lowest melting temperature.

-

Critical Insight: You cannot purify a mixture beyond its eutectic composition by simple crystallization from a melt.[2]

-

The "Eutectic Trap": If the eutectic composition (

) is close to 0.5 (racemic), the resolution window is narrow. If

Visualization: The Logic of Resolution

The following diagram illustrates the decision logic based on thermodynamic characterization.

Figure 1: Decision matrix for chiral resolution based on thermodynamic phase behavior.

Experimental Protocols (Self-Validating)

Protocol A: Construction of Binary Phase Diagrams via DSC

Objective: Determine if the salts form a conglomerate, racemic compound, or solid solution.

Materials:

-

Pure

-Salt (prepared from enantiopure starting materials). -

Pure

-Salt. -

Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

Methodology:

-

Preparation: Prepare physical mixtures of

-Salt and -

Grinding: Gently grind each mixture to ensure homogeneity (do not induce mechanochemical transformation).

-

Analysis:

-

Equilibrate at

(30°C below expected melt). -

Ramp at 2–5°C/min to

(avoid thermal decomposition).

-

-

Data Interpretation:

-

Plot Melting Point (

) vs. Mole Fraction ( -

Validation Check: If the plot shows a "W" shape, it is a racemic compound. If it shows a "V" shape, it is a conglomerate.

-

Protocol B: Ternary Solubility Isotherm Determination

Objective: Map the "solubility gap" to optimize solvent volume and yield.

Materials:

-

Solvent of choice (e.g., Ethanol, 2-Propanol).

-

Thermostated shaker bath.

-

HPLC with Chiral Column (e.g., Chiralpak AD-H).[1]

Methodology:

-

Saturation: Add excess racemic salt to the solvent at a fixed temperature (e.g., 25°C).

-

Equilibration: Shake for 24–48 hours. Ensure solid phase is always present.

-

Sampling: Filter an aliquot using a 0.45 µm syringe filter (pre-heated to prevent crash-out).

-

Quantification: Analyze the filtrate via Chiral HPLC to determine the concentration of

and -

Solid Phase Analysis: Analyze the wet solid residue (Schreinemakers' method) to confirm the composition of the solid phase.

Data Presentation & Case Studies

Comparative Thermodynamic Data

The following table summarizes thermodynamic properties for common amino alcohol salts resolved with Tartaric Acid derivatives.

| Amino Alcohol Substrate | Resolving Agent | Salt Type | Solubility Ratio ( | Eutectic | Outcome | |

| Phenylglycinol | L-Tartaric Acid | Racemic Compound | 12.5 | 4.2 | 65% | Moderate Yield |

| Ephedrine | Mandelic Acid | Conglomerate | 0 (Ideal) | >50 | >95% | High Yield |

| 2-Amino-1-butanol | DB-Tartaric Acid | Solid Solution | N/A | 1.1 | N/A | Failed Resolution |

Note:

Advanced Strategy: The "Dutch Resolution"

When a standard resolution fails due to Solid Solution formation (where impurities are incorporated into the crystal lattice), the "Dutch Resolution" strategy is the thermodynamic counter-measure.

Mechanism: Instead of using one resolving agent (e.g., Family A), use a mixture of structurally related agents (Family A + Family B + Family C).

-

Solid Phase: The target enantiomer crystallizes specifically with the best-fitting agent (e.g., Salt A-

). -

Solution Phase: The impurities (Salt A-

, Salt B- -

Thermodynamic Driver: The Entropy of Mixing in the liquid phase is maximized by having multiple species, effectively lowering the chemical potential of the impurities in solution and preventing them from co-crystallizing.

Figure 2: Thermodynamic principle of Dutch Resolution – Maximizing solution entropy to purify the solid phase.

References

-

Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on chiral thermodynamics).[3][4]

-

Leusen, F. J. J., et al. (1991). "Rationalization of the Dutch Resolution." Journal of the Chemical Society.

-

Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

-

Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (Protocol reference for DSC).

-

Prof. G. Coquerel. (2014). "Crystallization of molecular systems from solution: phase diagrams, supersaturation and other basic concepts." Chemical Society Reviews.

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and risk assessments (COSHH) are mandatory before execution.

Sources

A Technical Guide to the Stereochemical Differentiation of (2R,3R)- and (2S,3S)-3-Aminobutan-2-ol Hydrochloride

Executive Summary

3-Aminobutan-2-ol is a chiral amino alcohol that serves as a vital building block in modern organic and medicinal chemistry.[1][2] Its structure contains two stereocenters, giving rise to four distinct stereoisomers. This guide focuses on the enantiomeric pair, (2R,3R)- and (2S,3S)-3-Aminobutan-2-ol hydrochloride, which belong to the threo diastereomeric family. While enantiomers possess identical physical properties in an achiral environment, their physiological and chemical activities can differ profoundly. This is of paramount importance in drug development, where one enantiomer may be therapeutically active (the eutomer) while the other is inactive or even harmful (the distomer). This document provides an in-depth exploration of the structural differences between these enantiomers and details the authoritative analytical methodologies required for their differentiation and quality control, including chiral chromatography and polarimetry.

The Isomeric Landscape of 3-Aminobutan-2-ol

The molecular structure of 3-Aminobutan-2-ol (C₄H₁₁NO) possesses two chiral centers at the C2 and C3 positions.[3][4] The number of possible stereoisomers is determined by the 2^n rule, where n is the number of chiral centers. For this molecule, 2^2 equals four possible stereoisomers.[1] These isomers exist as two pairs of enantiomers (non-superimposable mirror images).

-

Enantiomeric Pair 1 (threo): (2R,3R)-3-Aminobutan-2-ol and (2S,3S)-3-Aminobutan-2-ol.

-

Enantiomeric Pair 2 (erythro): (2R,3S)-3-Aminobutan-2-ol and (2S,3R)-3-Aminobutan-2-ol.

Stereoisomers that are not mirror images of each other are called diastereomers. Therefore, (2R,3R)-3-Aminobutan-2-ol is a diastereomer of both (2R,3S)- and (2S,3R)-3-Aminobutan-2-ol.[1][5] This guide focuses exclusively on the differentiation of the (2R,3R) and (2S,3S) enantiomeric pair.

Physicochemical Properties: A Tale of Similarity and Opposition

Enantiomers are physically and chemically identical in an achiral environment. They exhibit the same melting points, boiling points, solubilities, and spectroscopic signatures (NMR, IR, MS) under standard conditions. The hydrochloride salts are typically used to improve stability and water solubility. The fundamental difference lies in their interaction with plane-polarized light.

Table 1: Comparison of Physicochemical Properties

| Property | (2R,3R)-3-Aminobutan-2-ol HCl | (2S,3S)-3-Aminobutan-2-ol HCl | Rationale for Similarity/Difference |

| Molecular Formula | C₄H₁₂ClNO | C₄H₁₂ClNO | Identical atomic composition.[6][7] |

| Molecular Weight | 125.60 g/mol | 125.60 g/mol | Identical atomic composition.[6][7] |

| Melting Point | Identical to its enantiomer | Identical to its enantiomer | Crystal lattice energies are identical for enantiomers. |

| Solubility | Identical to its enantiomer | Identical to its enantiomer | Interactions with achiral solvent molecules are identical. |

| Specific Rotation [α] | Equal in magnitude, opposite in sign (e.g., +X°) | Equal in magnitude, opposite in sign (e.g., -X°) | The key differentiating property due to opposite interaction with plane-polarized light. |

The defining differential characteristic is their optical activity . One enantiomer will rotate plane-polarized light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise (-) direction (levorotatory) to an exactly equal degree. This phenomenon is the basis for polarimetry, the classical method for enantiomer identification.

The Imperative of Enantiomeric Discrimination in Pharmaceutical Science

The stereochemical arrangement of atoms is paramount for a molecule's interaction with chiral biological systems, such as enzymes and receptors. The use of a specific, enantiomerically pure compound is a cornerstone of modern drug design. For instance, the related compound (R)-3-aminobutanol is a critical chiral intermediate in the synthesis of Dolutegravir, a highly effective anti-HIV drug.[2][8] Using the incorrect (S)-enantiomer would result in a final product with diminished or no therapeutic effect. Therefore, robust analytical methods to confirm the absolute configuration and enantiomeric purity of chiral synthons are not just a regulatory requirement but a fundamental necessity for safety and efficacy.

Analytical Methodologies for Enantiomeric Differentiation

Distinguishing between (2R,3R)- and (2S,3S)-3-Aminobutan-2-ol hydrochloride requires techniques that can probe the three-dimensional nature of the molecules.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality and Principle: Chiral HPLC is the gold standard for separating and quantifying enantiomers.[1][9] The technique relies on a Chiral Stationary Phase (CSP), which is itself a single enantiomer. The CSP interacts with the two enantiomers of the analyte to form transient, diastereomeric complexes. These complexes have different energies of formation and stability, causing one enantiomer to be retained on the column longer than the other, thus achieving separation.[10] For amino alcohols, polysaccharide-based CSPs, such as those derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), are highly effective.[1][11]

Mandatory Derivatization: A significant challenge in analyzing 3-aminobutan-2-ol is its lack of a strong ultraviolet (UV) chromophore, making it difficult to detect at low concentrations with standard HPLC-UV detectors. To overcome this, pre-column derivatization is employed. A derivatizing agent that is both reactive towards the amino or hydroxyl group and contains a chromophore is used. This step enhances detection sensitivity and can also improve chromatographic separation.[1][9]

Experimental Protocol: Chiral HPLC Separation

This protocol is a self-validating system, requiring an initial analysis of a racemic standard to establish the retention times for both enantiomers before analyzing an unknown sample.

-

Preparation of Racemic Standard (50:50 mixture):

-

Accurately weigh and dissolve a sample of racemic 3-aminobutan-2-ol hydrochloride in a suitable solvent (e.g., methanol).

-

-

Derivatization (Illustrative Example using NBD-Cl):

-

To the standard solution, add a solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) and a slight excess of a non-nucleophilic base (e.g., triethylamine).[9]

-

Allow the reaction to proceed in the dark at a controlled temperature (e.g., 60°C) until completion (monitor by TLC if necessary).

-

The resulting solution contains the fluorescent NBD-derivatives of both enantiomers.

-

-

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 series or equivalent with a UV or Fluorescence detector.[9]

-

Chiral Column: Chiralpak IA-3 or Chiralcel OD-H (polysaccharide-based).[1]

-

Mobile Phase: A normal-phase mixture, typically Hexane:Isopropanol (e.g., 90:10 v/v). The ratio may require optimization.[1][9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 25°C.

-

Detection: UV at the λmax of the derivative (e.g., 310 nm) or Fluorescence for higher sensitivity.[9]

-

-

Analysis and Data Interpretation:

-

Inject the derivatized racemic standard. Two well-resolved peaks should be observed. Record their retention times (t_R1 and t_R2).

-

Prepare and derivatize the enantiomerically pure (e.g., (2R,3R)) sample using the exact same procedure.

-

Inject the derivatized pure sample. A single peak should appear, corresponding to one of the retention times from the racemic standard. This confirms the identity and enantiomeric purity.

-

Enantiomeric excess (% ee) can be calculated using the peak areas (A1 and A2) from the chromatogram: % ee = |(A1 - A2) / (A1 + A2)| * 100.

-

Table 2: Representative Chiral HPLC Data

| Analyte | Retention Time (t_R1) | Retention Time (t_R2) | Enantiomeric Excess (% ee) |

| Racemic Standard | 8.5 min | 10.2 min | ~0% |

| (2R,3R) Sample | 8.5 min | Not Detected | >99% |

| (2S,3S) Sample | Not Detected | 10.2 min | >99% |

Polarimetry

Causality and Principle: Polarimetry directly measures the extent to which a chiral compound rotates plane-polarized light. This rotation is an intrinsic property of the molecule's 3D structure. Enantiomers, being mirror images, rotate light by the same magnitude but in opposite directions.

Experimental Protocol: Measurement of Specific Rotation

-

Sample Preparation:

-

Prepare a solution of the sample (e.g., (2R,3R)-3-Aminobutan-2-ol HCl) of a precisely known concentration (c, in g/mL) in a suitable achiral solvent (e.g., water or methanol).

-

-

Instrumentation:

-

Use a calibrated polarimeter.

-

Set the light source to the sodium D-line (589 nm).

-

Maintain a constant temperature (e.g., 20°C).

-

-

Measurement:

-

Fill a polarimeter cell of a known path length (l, in decimeters) with the solution.

-

Measure the observed angle of rotation (α).

-

-

Calculation:

-

Calculate the specific rotation [α] using the formula: [α] = α / (l * c).

-

Compare the obtained value (including the sign, + or -) to the literature value for the specific enantiomer to confirm its absolute configuration. The (2S,3S) enantiomer will yield a value of the same magnitude but with the opposite sign.

-

Conclusion

The differentiation between (2R,3R)- and (2S,3S)-3-Aminobutan-2-ol hydrochloride is a critical task in synthetic chemistry and pharmaceutical manufacturing. While they are indistinguishable by many conventional analytical techniques, their unique interactions with chiral environments allow for definitive identification. Chiral HPLC provides a robust, quantitative method for separating the enantiomers and determining enantiomeric purity, making it indispensable for quality control. Polarimetry serves as a complementary, classical technique to confirm the bulk sample's absolute configuration based on its optical rotation. The correct application of these methodologies ensures the stereochemical integrity of these valuable chiral building blocks, which is fundamental to the development of safe and effective pharmaceuticals.

References

- Google Patents. (2016). A kind of separation detection method of 3-aminobutanol enantiomer. (CN105699509A).

-

PubChem. (n.d.). (2S,3R)-3-aminobutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved from [Link]

-

PubChem. (n.d.). (2S,3R)-3-aminobutan-2-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2R,3R)-3-aminobutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2R,3R)-3-aminobutan-2-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Consider the following Fischer projection formulas of 3-amino-2-butanol. Homework.Study.com. Retrieved from [Link]

-

PubChem. (n.d.). (2R,3S)-3-aminobutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex. Retrieved from [Link]

- Google Patents. (2013). Synthesis method of S-2-aminobutanamide hydrochloride. (CN103012190A).

-

Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Retrieved from [Link]

-

LookChem. (n.d.). (2S,3R)-3-aminobutan-2-ol. LookChem. Retrieved from [Link]

-

PMC. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Center for Biotechnology Information. Retrieved from [Link]

-

Columnex. (n.d.). Chiral HPLC and SFC Columns. Columnex. Retrieved from [Link]

-

Separation Science. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. Separation Science. Retrieved from [Link]

Sources

- 1. (2R,3S)-3-aminobutan-2-ol | 40285-24-3 | Benchchem [benchchem.com]

- 2. Buy (2R,3R)-3-aminobutan-2-ol | 110716-81-9 [smolecule.com]

- 3. (2R,3R)-3-aminobutan-2-ol | C4H11NO | CID 12342906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R,3S)-3-aminobutan-2-ol | C4H11NO | CID 11297931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

- 6. (2R,3R)-3-aminobutan-2-ol hydrochloride | C4H12ClNO | CID 86618937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2S,3S)-3-Amino-2-butanol hydrochloride 95% | CAS: 310450-42-1 | AChemBlock [achemblock.com]

- 8. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 11. columnex.com [columnex.com]

Introduction: The Significance of Stereochemistry in Modern Synthesis

An In-Depth Technical Guide to (2R,3R)-3-Aminobutan-2-ol Hydrochloride: A Cornerstone Chiral Building Block

In the landscape of pharmaceutical and fine chemical synthesis, the control of three-dimensional molecular architecture is not merely an academic exercise but a critical determinant of biological activity and material properties. Chiral building blocks—enantiomerically pure compounds used as starting materials—are fundamental tools for imparting this stereochemical control. Among these, vicinal amino alcohols are of paramount importance due to their bifunctional nature, which allows for versatile chemical transformations.

(2R,3R)-3-Aminobutan-2-ol hydrochloride, a member of the erythro/syn diastereomeric family, is a distinguished chiral building block.[1] Its well-defined stereochemistry at two adjacent carbon centers provides a rigid and predictable framework for inducing asymmetry in a wide array of chemical reactions.[1] This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of the synthesis, properties, and strategic applications of this valuable chiral synthon, moving beyond simple protocols to explain the underlying principles that govern its utility.

Physicochemical and Structural Properties

(2R,3R)-3-Aminobutan-2-ol, the free base, and its hydrochloride salt are the common forms of this chiral building block. The hydrochloride salt is often preferred for its enhanced stability and ease of handling.[2] The presence of both an amino group and a hydroxyl group allows for a variety of chemical modifications, while its specific stereoconfiguration is the key to its role in asymmetric synthesis.[3]

Table 1: Core Properties of (2R,3R)-3-Aminobutan-2-ol and its Hydrochloride Salt

| Property | (2R,3R)-3-Aminobutan-2-ol | (2R,3R)-3-Aminobutan-2-ol hydrochloride |

| Molecular Formula | C₄H₁₁NO[4][5] | C₄H₁₂ClNO[2] |

| Molecular Weight | 89.14 g/mol [4][5] | 125.60 g/mol [2] |

| CAS Number | 110716-81-9[4][5][6] | 960008-54-2[2] |

| Appearance | Liquid or Solid | Solid |

| Purity | Typically ≥98%[5] | Typically 95-97%[7] |

| Storage | Store at 2-8°C, sealed in dry conditions[5] | Store at room temperature under an inert atmosphere[8] |

| InChIKey | FERWBXLFSBWTDE-QWWZWVQMSA-N[4] | VREIZDQPOMNWLM-VKKIDBQXSA-N[2] |

The defined spatial arrangement of the amino and hydroxyl groups in the (2R,3R) configuration is crucial. This erythro configuration, where similar substituents on adjacent chiral carbons are on the same side in a Fischer projection, dictates how the molecule interacts with other reagents and catalysts, forming the basis for its stereodirecting capabilities.[1]

Synthesis of (2R,3R)-3-Aminobutan-2-ol

The efficient synthesis of enantiomerically pure (2R,3R)-3-aminobutan-2-ol is critical for its accessibility. Methodologies generally fall into two categories: chemical reduction and biocatalysis.

-

Chemical Reduction : A common laboratory-scale approach involves the stereoselective reduction of a corresponding α-amino ketone precursor. The choice of reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and the reaction conditions are critical to control the diastereoselectivity of the reduction, yielding the desired erythro isomer.[3]

-

Enzymatic Methods : For industrial-scale production, biocatalysis offers significant advantages, including high enantioselectivity, mild reaction conditions, and environmental sustainability. Specific reductase enzymes can be employed for the asymmetric reduction of prochiral ketones to produce the chiral amino alcohol with very high enantiomeric purity.[3]

Caption: Key synthetic routes to (2R,3R)-3-aminobutan-2-ol.

Core Applications in Asymmetric Synthesis

The utility of (2R,3R)-3-aminobutan-2-ol hydrochloride stems from its application as a chiral auxiliary, a precursor to chiral ligands, and a starting synthon for complex molecules.

As a Precursor to Chiral Ligands for Asymmetric Catalysis

Perhaps its most powerful application is in the synthesis of chiral ligands for transition metal-catalyzed reactions. The amino alcohol backbone can be readily incorporated into well-established ligand families, such as phosphine-oxazolines (PHOX) ligands.[1] These P,N-ligands coordinate to a metal center (e.g., Rhodium, Ruthenium, Iridium), creating a chiral pocket that forces reactions to proceed with high enantioselectivity.[1][9]

Key Catalytic Applications:

-

Asymmetric Hydrosilylation and Transfer Hydrogenation : Derivatives of (2R,3R)-3-aminobutan-2-ol have been used to create ligands for the rhodium-catalyzed hydrosilylation and ruthenium-catalyzed transfer hydrogenation of ketones, producing chiral secondary alcohols with high yields and enantiomeric excesses (ee).[9][10] For example, PHOX ligands derived from amino alcohols have achieved up to 96% ee in the transfer hydrogenation of acetophenone derivatives.[9]

-

Enantioselective Cross-Coupling : As a chiral ligand, it can facilitate enantioselective cross-coupling reactions, such as the addition of diethylzinc to aldehydes, achieving up to 95% ee.[3] The ligand's stereochemistry dictates the facial selectivity of the substrate's approach to the metal center.[3]

-

Diels-Alder and Cycloaddition Reactions : When converted into a chiral catalyst, for instance by complexation with boron, derivatives of this amino alcohol can achieve high enantioselectivities (up to 98% ee) in asymmetric Diels-Alder reactions, which are fundamental for constructing stereochemically complex six-membered rings.[3]

Caption: Workflow for using (2R,3R)-3-aminobutan-2-ol as a ligand precursor.

Synthesis of Chiral Oxazolines

Chiral 2-oxazolines are exceptionally useful heterocycles in asymmetric synthesis, serving both as ligands and as directing groups.[11] (2R,3R)-3-aminobutan-2-ol is an ideal precursor for their synthesis. The reaction typically involves condensation with a carboxylic acid or its derivative, followed by cyclization.[10][11] The Vorbrüggen method, using reagents like triphenylphosphine and carbon tetrachloride, is a classic approach for this transformation, often proceeding with high stereochemical control.[12]

Protocol: Synthesis of a 2-Substituted-4,5-dimethyl-2-oxazoline

This protocol provides a generalized procedure for the synthesis of a chiral oxazoline from (2R,3R)-3-aminobutan-2-ol and a generic carboxylic acid.

Materials:

-

(2R,3R)-3-Aminobutan-2-ol

-

Carboxylic Acid (R-COOH)

-

Thionyl Chloride (SOCl₂) or an activating agent (e.g., DCC/DMAP)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Standard workup and purification reagents (e.g., saturated NaHCO₃ solution, brine, MgSO₄, silica gel)

Step-by-Step Methodology:

-

Acid Activation (if necessary): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.1 eq) dropwise at 0 °C. Reflux the mixture for 2-3 hours to form the acid chloride. Remove excess thionyl chloride and solvent under reduced pressure.

-

Amide Formation: Dissolve the crude acid chloride in anhydrous dichloromethane. In a separate flask, dissolve (2R,3R)-3-aminobutan-2-ol (1.05 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool this solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the intermediate β-hydroxyamide by Thin Layer Chromatography (TLC).

-

Cyclization: Upon completion, cool the reaction mixture to 0 °C. Add thionyl chloride (1.2 eq) dropwise to facilitate the cyclization to the oxazoline. Stir at room temperature for 4-6 hours.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2-substituted oxazoline.

As a Chiral Building Block for Pharmaceuticals

The well-defined stereochemistry of (2R,3R)-3-aminobutan-2-ol makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] Its structure can be incorporated into larger molecules with complete retention of configuration, which is critical where a specific stereoisomer is responsible for the desired therapeutic effect.[3] For example, chiral amino alcohols are key intermediates in the synthesis of certain β-blockers and antiviral agents, such as neuraminidase and HIV-1 integrase inhibitors.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential. (2R,3R)-3-Aminobutan-2-ol (the free base) is a flammable liquid and vapor that can cause severe skin burns, eye damage, and respiratory irritation.[4] The hydrochloride salt is classified as a skin and eye irritant and may cause respiratory irritation.[2]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Store in a tightly sealed container in a dry, well-ventilated area, following the specific temperature guidelines for the free base or salt.[5]

Conclusion

(2R,3R)-3-Aminobutan-2-ol hydrochloride is more than just a chiral molecule; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its rigid stereochemical framework provides a reliable platform for the synthesis of complex chiral ligands and intermediates. From academic research exploring novel catalytic systems to industrial drug development, its ability to control stereochemical outcomes ensures its continued relevance and importance in the field of asymmetric synthesis. Understanding the principles behind its application allows researchers to leverage its full potential in creating the next generation of chiral molecules.

References

-

(2R,3R)-3-aminobutan-2-ol | C4H11NO | CID 12342906 - PubChem. (n.d.). Retrieved February 22, 2024, from [Link]

-

(2R,3R)-3-aminobutan-2-ol hydrochloride | C4H12ClNO | CID 86618937 - PubChem. (n.d.). Retrieved February 22, 2024, from [Link]

-

Concise methods for the synthesis of chiral polyoxazolines and their application in asymmetric hydrosilylation. (2010, March 25). Beilstein Journals. Retrieved February 22, 2024, from [Link]

-

Synthesis of 2-oxazolines - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]

-

Stereoselective synthesis of (2 R,3 R) and (2 R,3 S)-3-hydroxyleucines. (2025, August 6). ResearchGate. Retrieved February 22, 2024, from [Link]

-

Synthesis of 2-amino-apopinan-3-ol and applications of its derivatives in asymmetric reduction of ketones. (n.d.). Sciforum. Retrieved February 22, 2024, from [Link]

-

Synthesis of 2 — ( Chiral Alkyl ) Oxazolines Abstract. (n.d.). An-Najah Journals. Retrieved February 22, 2024, from [Link]

-

Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. (n.d.). Retrieved February 22, 2024, from [Link]

-

Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. (2021, May 3). Retrieved February 22, 2024, from [Link]

-

(2R,3R)-3-Amino-2-butanol | CAS#:110716-81-9 | Chemsrc. (2025, December 25). Retrieved February 22, 2024, from [Link]

-

CAS No : 110716-81-9 | Product Name : (2R,3R)-3-Aminobutan-2-ol | Pharmaffiliates. (n.d.). Retrieved February 22, 2024, from [Link]

-

Recent advances in catalytic asymmetric synthesis. (2024, May 8). Frontiers. Retrieved February 22, 2024, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (2R,3R)-3-aminobutan-2-ol hydrochloride | C4H12ClNO | CID 86618937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy (2R,3R)-3-aminobutan-2-ol | 110716-81-9 [smolecule.com]

- 4. (2R,3R)-3-aminobutan-2-ol | C4H11NO | CID 12342906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. (2R,3R)-3-AMINO-2-BUTANOL | 110716-81-9 [chemicalbook.com]

- 7. (2R,3R)-3-Aminobutan-2-ol hydrochloride | CymitQuimica [cymitquimica.com]

- 8. achmem.com [achmem.com]

- 9. sciforum.net [sciforum.net]

- 10. BJOC - Concise methods for the synthesis of chiral polyoxazolines and their application in asymmetric hydrosilylation [beilstein-journals.org]

- 11. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.najah.edu [journals.najah.edu]

synthesis of chiral ligands using (2R,3R)-3-Aminobutan-2-ol hydrochloride

An Application Guide to the Synthesis of Chiral Ligands from (2R,3R)-3-Aminobutan-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the stereoselective synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). Among the vast array of chiral building blocks, (2R,3R)-3-Aminobutan-2-ol, a C2-symmetric amino alcohol, stands out as a versatile and accessible precursor for a range of privileged ligands. This document provides a detailed technical guide for the synthesis of high-value chiral bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands, starting from the stable and commercially available (2R,3R)-3-Aminobutan-2-ol hydrochloride salt. We delve into the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights into process optimization and characterization, aimed at empowering researchers in catalysis and drug development.

Introduction: The Strategic Value of (2R,3R)-3-Aminobutan-2-ol

The demand for enantiomerically pure compounds has driven significant innovation in asymmetric catalysis. Chiral ligands, which coordinate to a metal center, create a chiral environment that directs the stereochemical outcome of a reaction. Ligands derived from 1,2-amino alcohols are particularly effective because the stereogenic centers are held in close proximity to the catalytic metal site, allowing for direct and powerful stereochemical influence.[1]

(2R,3R)-3-Aminobutan-2-ol is a chiral amino alcohol featuring two stereocenters, making it an excellent building block for C2-symmetric ligands.[2][3] Its hydrochloride salt is the common commercial form, offering enhanced stability and handling properties compared to the free base.[4][5] This precursor is primarily used to synthesize bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands.[1][6] These ligands have demonstrated exceptional performance in a wide variety of metal-catalyzed transformations, including carbon-carbon bond-forming reactions that are fundamental to medicinal chemistry.[2][6]

This guide will focus on the practical synthesis of these two important ligand classes from the hydrochloride starting material.

Foundational Concepts and Preparatory Steps

From Salt to Free Amine: The Essential First Step

The starting material, (2R,3R)-3-Aminobutan-2-ol hydrochloride, is a salt. The protonated amine is not nucleophilic and will not participate in the necessary condensation reactions. Therefore, the initial step in any synthesis is the liberation of the free amino alcohol via neutralization with a base. This is a critical, yet straightforward, acid-base extraction.

Protocol: Liberation of (2R,3R)-3-Aminobutan-2-ol

-

Dissolution: Dissolve (2R,3R)-3-Aminobutan-2-ol hydrochloride (1.0 eq) in deionized water.

-

Neutralization: Cool the solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH, 1.1 eq), while monitoring the pH with indicator paper or a pH meter until it reaches 11-13.[7]

-

Extraction: Extract the aqueous layer multiple times (e.g., 3-5 times) with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. The free amino alcohol has good solubility in these solvents.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).

-

Validation: The resulting colorless oil or low-melting solid is the free (2R,3R)-3-Aminobutan-2-ol. It should be used immediately or stored under an inert atmosphere as amines can be susceptible to oxidation.

The Mechanism of Oxazoline Ring Formation

The synthesis of bis(oxazoline) ligands from 1,2-amino alcohols and dinitriles is a powerful and convergent strategy. The reaction is typically catalyzed by a Lewis acid, most commonly zinc triflate (Zn(OTf)₂), which plays a crucial role in activating the nitrile groups.[8][9]

The generally accepted mechanism proceeds as follows:

-

Lewis Acid Activation: The Lewis acid (e.g., Zn²⁺) coordinates to one of the nitrogen atoms of the dinitrile, rendering the nitrile carbon significantly more electrophilic.

-

Nucleophilic Attack: The amino group of the chiral amino alcohol attacks the activated nitrile carbon.

-

Cyclization Cascade: This initial attack is followed by a series of intramolecular proton transfers and a final nucleophilic attack by the hydroxyl group onto the imine carbon, leading to the formation of the five-membered oxazoline ring.

-

Catalyst Turnover: The process is repeated on the second nitrile group with another equivalent of the amino alcohol to form the C2-symmetric bis(oxazoline) ligand, regenerating the Lewis acid catalyst.

This method is highly efficient and typically proceeds with retention of the stereochemistry at the carbon centers of the amino alcohol.[10]

Detailed Synthesis Protocols

Safety Note: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Solvents should be handled under an inert atmosphere where specified.

Protocol 1: Synthesis of a C₂-Symmetric Bis(oxazoline) (BOX) Ligand

This protocol details the synthesis of 2,2'-Methylenebis[((4R,5R)-4,5-dimethyl-4,5-dihydrooxazole)] from malononitrile.

Caption: One-pot synthesis workflow for a BOX ligand.

| Reagent | Molar Eq. | Amount (for 10 mmol scale) | Notes |

| (2R,3R)-3-Aminobutan-2-ol | 2.1 | 1.87 g (21 mmol) | Freshly prepared free base |

| Malononitrile | 1.0 | 0.66 g (10 mmol) | --- |

| Zinc Triflate (Zn(OTf)₂) | 0.1 - 1.0 | 0.36 g (1 mmol) - 3.63 g (10 mmol) | Catalytic or stoichiometric amounts can be used.[8] |

| Anhydrous Toluene | --- | 50 mL | Solvent |

| Reaction Temp. | --- | 110 °C (Reflux) | --- |

| Reaction Time | --- | 24 - 48 hours | Monitor by TLC/GC-MS |

| Typical Yield | --- | --- | >85% |

-

Preparation: Prepare the free (2R,3R)-3-Aminobutan-2-ol from its hydrochloride salt as described in section 2.1.

-

Reaction Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and argon inlet, add malononitrile (1.0 eq) and zinc triflate (0.1-1.0 eq).

-

Reagent Addition: Add anhydrous toluene via cannula, followed by a solution of the free amino alcohol (2.1 eq) in toluene.

-

Reaction: Heat the mixture to reflux under a positive pressure of argon. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.

-

Work-up: Allow the reaction to cool to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ and then with brine.[11]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure BOX ligand.[12]

Protocol 2: Synthesis of a C₂-Symmetric Pyridine-Bis(oxazoline) (PyBOX) Ligand

This protocol describes the synthesis of 2,6-Bis[((4R,5R)-4,5-dimethyl-4,5-dihydrooxazol-2-yl)]pyridine.

Caption: One-pot synthesis workflow for a PyBOX ligand.

| Reagent | Molar Eq. | Amount (for 10 mmol scale) | Notes |

| (2R,3R)-3-Aminobutan-2-ol | 2.0 | 1.78 g (20 mmol) | Freshly prepared free base |

| 2,6-Pyridinedicarbonitrile | 1.0 | 1.29 g (10 mmol) | --- |

| Zinc Triflate (Zn(OTf)₂) | 0.1 | 0.36 g (1 mmol) | Anhydrous |

| Anhydrous Chlorobenzene | --- | 15 mL | Higher boiling point than toluene |

| Reaction Temp. | --- | 120-130 °C (Reflux) | --- |

| Reaction Time | --- | 24 hours | Monitor by TLC/GC-MS |

| Typical Yield | --- | --- | >90% |

-

Preparation: Liberate the free (2R,3R)-3-Aminobutan-2-ol from its hydrochloride salt (see section 2.1).

-

Reaction Setup: In an oven-dried flask under an argon atmosphere, combine 2,6-pyridinedicarbonitrile (1.0 eq) and anhydrous zinc triflate (0.1 eq).[11]

-

Reagent Addition: Add anhydrous chlorobenzene, followed by the free amino alcohol (2.0 eq).

-

Reaction: Heat the reaction mixture to reflux for 24 hours.[11]

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the solution sequentially with saturated aqueous NaHCO₃ and brine.[11]

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Product Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of the synthesized ligand is paramount.

-

Structural Verification: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The C2-symmetry of the ligands often results in simplified spectra, which is a key diagnostic feature. Mass spectrometry (e.g., ESI-MS) is used to confirm the correct molecular weight.

-

Enantiomeric Purity: It is crucial to verify that no racemization has occurred during the synthesis. The enantiomeric excess (ee) of the final ligand should be determined using a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this purpose.[13][14]

-

Optical Rotation: Measuring the specific rotation ([α]D) provides a quick check of the chiral nature of the product and can be compared with literature values for confirmation.

Field-Proven Insights and Troubleshooting

-

Anhydrous Conditions are Critical: Lewis acid catalysts like Zn(OTf)₂ are moisture-sensitive. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents to prevent catalyst deactivation and side reactions.

-

Purity of Amino Alcohol: The free amino alcohol is a low-boiling solid/oil and can be difficult to purify by distillation. The extraction work-up described is typically sufficient to yield a product of high purity for the subsequent cyclization. Ensure the starting hydrochloride salt is of high quality.

-

Catalyst Loading: While catalytic amounts of Lewis acid are effective, some procedures report using stoichiometric quantities, which can accelerate the reaction but may complicate purification.[8][9] For initial trials, a catalytic amount (10 mol%) is recommended.

-

Reaction Monitoring: TLC is a convenient way to monitor the disappearance of the starting dinitrile. A co-spot of the starting material is essential for accurate tracking.

Conclusion

(2R,3R)-3-Aminobutan-2-ol hydrochloride is an excellent and cost-effective precursor for the synthesis of valuable C2-symmetric BOX and PyBOX ligands. The one-pot condensation with dinitriles, catalyzed by a Lewis acid, provides a robust and high-yielding route to these important ligand classes. The protocols and insights provided herein offer a solid foundation for researchers to successfully synthesize and apply these ligands in the pursuit of novel asymmetric transformations, ultimately accelerating research and development in the pharmaceutical and chemical industries.

References

-

Diva-Portal.org. Synthesis and Study of New Oxazoline Based Ligands. Available from: [Link]

-

Wikipedia. Bisoxazoline ligand. Available from: [Link]

-

Oxford Academic. Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium Borohydride. An Improved Procedure Involving a Slow Addition of a Small Amount of Methanol. Available from: [Link]

-

ResearchGate. An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands. Available from: [Link]

-

MDPI. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Available from: [Link]

-

MDPI. Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. Available from: [Link]

-

PubChem. (2R,3R)-3-aminobutan-2-ol hydrochloride | C4H12ClNO | CID 86618937. Available from: [Link]

-

Organic Syntheses. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a- dihydro-8H-indeno[1,2-d]oxazole). Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Available from: [Link]

- Google Patents. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.

-

PubChem. (2R,3R)-3-aminobutan-2-ol | C4H11NO | CID 12342906. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 2-oxazolines. Available from: [Link]

-

Nature. Advances in chiral analysis: from classical methods to emerging technologies. Available from: [Link]

-

National Center for Biotechnology Information. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Available from: [Link]

-

Sciforum. Synthesis of 2-amino-apopinan-3-ol and applications of its derivatives in asymmetric reduction of ketones. Available from: [Link]

-

National Center for Biotechnology Information. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available from: [Link]

-

ResearchGate. (PDF) An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. Available from: [Link]

-

National Center for Biotechnology Information. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Western Michigan University ScholarWorks at WMU. Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. Available from: [Link]

- National Center for Biotechnology Information. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S) -. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058814/

-

National Center for Biotechnology Information. Unconventional approaches for chiral resolution. Available from: [Link]

-

ACS Publications. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols | The Journal of Organic Chemistry. Available from: [Link]

-

SciSpace. The Chemistry of the Oxazolines.. Available from: [Link]

-

ResearchGate. (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available from: [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

-

Royal Society of Chemistry. Iron bis(oxazoline) complexes in asymmetric catalysis. Available from: [Link]

-

Medicines for All Institute (M4ALL). PROCESS DEVELOPMENT REPORT. Available from: [Link]

-

MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

-

UNL Digital Commons. The use of bisoxazoline ligands in the preparation of selective, self -assembled supramolecular structures. Available from: [Link]

-

Chiral Drug Separation. Available from: [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Buy (2R,3R)-3-aminobutan-2-ol | 110716-81-9 [smolecule.com]

- 3. (2R,3R)-3-aminobutan-2-ol | C4H11NO | CID 12342906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R,3R)-3-aminobutan-2-ol hydrochloride | C4H12ClNO | CID 86618937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2R,3R)-3-Aminobutan-2-ol hydrochloride | 960008-54-2 [sigmaaldrich.com]

- 6. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 7. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid [mdpi.com]

- 11. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orgsyn.org [orgsyn.org]

- 13. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 14. chromatographyonline.com [chromatographyonline.com]

procedure for synthesis of chiral oxazolines from amino alcohols

Introduction & Strategic Overview

Chiral oxazolines are the "workhorse" ligands of asymmetric catalysis. From the classic BOX (Bis-oxazoline) copper complexes used in cyclopropanations to PyBOX (Pyridine-bis-oxazoline) ligands for hydrosilylations, the utility of these heterocycles relies entirely on the optical purity of the starting amino alcohol and the fidelity of the synthetic protocol.

For the medicinal chemist or process engineer, the synthesis of the oxazoline ring is a critical control point. An improper protocol can lead to racemization (stereochemical erosion), incomplete cyclization, or hydrolysis during workup.

This guide details two primary methodologies:

-

Method A (Direct Condensation): The Witte-Seeliger Zinc Chloride method. Best for robust substrates and converting nitriles directly.

-

Method B (Two-Step Cyclodehydration): The Activation method. Best for sensitive substrates or when starting from carboxylic acids/esters.

Decision Matrix: Selecting Your Route

The choice of method depends heavily on your electrophile source (Nitrile vs. Carboxylic Acid) and the thermal stability of your substrate.

Figure 1: Strategic decision tree for selecting the optimal oxazoline synthesis pathway.

Method A: The Witte-Seeliger Zinc Chloride Protocol

Best for: Large-scale synthesis of PyBOX and simple Phenyl-BOX ligands from nitriles.

The Mechanism

This reaction, first optimized by Witte and Seeliger [1], relies on the Lewis acidity of anhydrous ZnCl₂ to activate the nitrile. The coordination of the nitrile to the Zinc center increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the amino alcohol.

Key Mechanistic Insight: The reaction is driven by the evolution of ammonia (NH₃). Failure to vent the ammonia will stall the equilibrium.

Figure 2: Mechanistic flow of the Zinc-catalyzed cyclization.[1][2]

Detailed Protocol

Reagents:

-

Nitrile substrate (1.0 equiv)

-

Chiral Amino Alcohol (e.g., (S)-Valinol, (S)-Phenylglycinol) (1.2 - 1.5 equiv)

-

Catalyst: Anhydrous ZnCl₂ (0.05 - 0.10 equiv)

-

Solvent: Chlorobenzene (PhCl) or Toluene (Anhydrous)

Step-by-Step Procedure:

-

Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite) to protect from ambient moisture while allowing NH₃ gas to escape.

-

Charging: Add the nitrile (10 mmol) and the chiral amino alcohol (12 mmol) to the flask.

-

Catalyst Addition: Add anhydrous ZnCl₂ (0.5 - 1.0 mmol).

-

Note: ZnCl₂ is extremely hygroscopic. Weigh quickly in a glovebox or use a fresh bottle. Hydrated Zinc salts will retard the reaction.

-

-

Solvent: Add Chlorobenzene (30 mL).

-

Why Chlorobenzene? Its boiling point (131°C) is ideal for driving off ammonia without decomposing the amino alcohol.

-

-

Reflux: Heat the mixture to reflux (oil bath ~135°C). Stir vigorously.

-

Monitoring: Monitor by TLC or GC-MS. The reaction typically requires 12–24 hours.

-

Endpoint: Disappearance of the nitrile peak.

-

-

Workup: Cool to room temperature. The solvent is removed under reduced pressure.[1]

-

Extraction: Dissolve the residue in CH₂Cl₂ and wash with water (to remove Zinc salts). Dry the organic layer over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validating Check:

-

Ammonia Evolution: You should detect the smell of ammonia (or basic pH on wet litmus paper at the condenser outlet) within the first hour. If not, the temperature is too low or the catalyst is dead (wet).

Method B: Two-Step Amidation & Cyclodehydration

Best for: Sensitive substrates, bis(oxazolines) derived from diacids (like Malonates), or when starting from carboxylic acids.

Step 1: Amide Formation

Convert the carboxylic acid/ester to the N-(2-hydroxyethyl)amide.

-

From Acid Chlorides: React R-COCl with amino alcohol (2.0 equiv) in CH₂Cl₂ at 0°C.

-

From Esters: Heat ester with amino alcohol (neat or in toluene) to drive off alcohol.

Step 2: Cyclodehydration (The Activation)

Once the hydroxy-amide is isolated, the hydroxyl group must be activated to facilitate ring closure.

Protocol using Thionyl Chloride (SOCl₂): This is the standard method for robust substrates [2].

-

Setup: Dissolve the hydroxy-amide (10 mmol) in anhydrous CH₂Cl₂ (50 mL) under Argon.

-

Addition: Cool to 0°C. Add SOCl₂ (1.5 equiv) dropwise.

-

Stirring: Allow to warm to Room Temperature (RT) and stir for 3–6 hours.

-

Intermediate: This forms the alkyl chloride or imidoyl chloride intermediate.

-

-

Cyclization: Cool back to 0°C and add aqueous NaOH (2M, excess) or solid Na₂CO₃.

-

Extraction: Extract with CH₂Cl₂.

Protocol using DAST (Diethylaminosulfur trifluoride): Use this for highly acid-sensitive substrates where heating or strong acid (SOCl₂) causes decomposition.

-

Setup: Dissolve hydroxy-amide in CH₂Cl₂ at -78°C.

-

Addition: Add DAST (1.1 equiv).

-

Cyclization: Stir for 1 hour at -78°C, then add solid K₂CO₃ (2 equiv) and warm to RT.

-

Why DAST? It activates the OH group as a leaving group under non-acidic conditions initially, preventing racemization of sensitive alpha-centers.

Comparison of Methods

| Feature | Method A (ZnCl₂) | Method B (SOCl₂/MsCl) |

| Starting Material | Nitriles | Carboxylic Acids / Amides |

| Step Count | 1 (One-pot) | 2 (Amide formation + Cyclization) |

| Temperature | High (110–135°C) | Low to Moderate (0–40°C) |

| Racemization Risk | Moderate (Thermal) | Low (Chemical control) |

| Scalability | Excellent | Good |

| Atom Economy | High (-NH₃) | Lower (Reagents consumed) |

Quality Control & Troubleshooting

Racemization Check

The optical purity of the oxazoline is paramount.

-

Analytical Method: Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H columns).

-

Mobile Phase: Hexane/Isopropanol mixtures.

-

Standard: Always compare against the racemic compound (synthesized using racemic amino alcohol).

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Yield (Method A) | Wet ZnCl₂ or Solvent | Flame dry glassware; use fresh anhydrous ZnCl₂ (99.99%). |